4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a quinoline core structure, which is a heterocyclic aromatic organic compound with a wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide typically involves the condensation of quinolinone derivatives with aminophenols. One common method starts with quinolinone 2a and aminophenol under specific reaction conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like lipoxygenase, which plays a role in inflammatory processes . It may also interact with other cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolinone: Shares the quinoline core structure but lacks the carboxamide group.
N-(2-hydroxyphenyl)benzamide: Similar in structure but with a benzamide instead of a quinoline core.
3,4-dimethoxyphenethylamine: A phenethylamine derivative with different functional groups and biological activities.
Uniqueness
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit lipoxygenase and exhibit antioxidant activity sets it apart from other similar compounds .
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-12-8-4-2-6-10(12)15(21)14(17(19)23)16(22)18-11-7-3-5-9-13(11)20/h2-9,20-21H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKBNGMJMASDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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